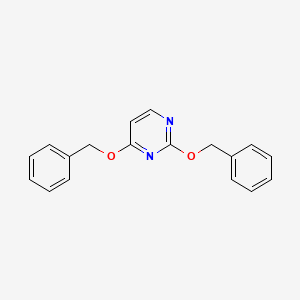

2,4-Bis(benzyloxy)pyrimidine

概要

説明

Synthesis Analysis

Several synthetic methods exist for producing 2,4-Bis(benzyloxy)pyrimidine. Notably, oxidative annulation, three-component coupling reactions, and base-promoted intermolecular oxidation have been employed to access this compound .

Molecular Structure Analysis

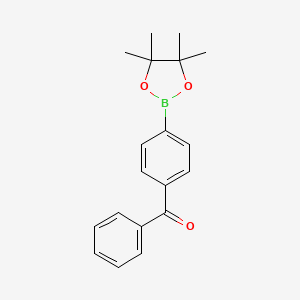

The molecular structure of 2,4-Bis(benzyloxy)pyrimidine consists of a pyrimidine core with two benzyloxy groups attached. The compound’s empirical formula is C18H16N2O2, and its molecular weight is 292.33 g/mol .

Chemical Reactions Analysis

2,4-Bis(benzyloxy)pyrimidine can participate in various chemical reactions. For instance, it can undergo oxidative annulation, three-component coupling, and intermolecular oxidation reactions to yield diverse derivatives .

科学的研究の応用

Antimicrobial Activity

2,4-Bis(benzyloxy)pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant potential in inhibiting the growth of various bacterial and fungal strains. The antimicrobial activity is attributed to the pyrimidine core, which is a crucial component of DNA and RNA .

DNA Photocleavage

Researchers have explored the use of bis-pyrimidine derivatives for DNA photocleavage activities. These compounds, when exposed to UV light, can induce cleavage in DNA strands, which is a promising avenue for anticancer drug discovery. The ability to target DNA selectively makes these derivatives valuable in the study of genetic diseases and cancer .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrimidine derivatives are well-documented. They work by inhibiting the production of inflammatory mediators such as prostaglandin E2 and COX-2 enzymes. This makes them potential candidates for the development of new anti-inflammatory drugs, especially for conditions like arthritis and other chronic inflammatory diseases .

Anticancer Activity

Pyrimidine derivatives, including those with a 2,4-bis(benzyloxy)pyrimidine structure, have been evaluated for their anticancer activities. They have shown effectiveness against various cancer cell lines, making them important for the development of new chemotherapeutic agents. The structure-activity relationship (SAR) of these compounds provides insights into designing more potent anticancer drugs .

Antiviral and Antituberculosis

Pyrimidine derivatives exhibit a range of pharmacological effects, including antiviral and antituberculosis activities. Their structural diversity allows for the synthesis of compounds that can inhibit the replication of viruses and bacteria responsible for tuberculosis, offering a pathway for new treatments for these infectious diseases .

Pharmacological Diversity

The pyrimidine scaffold’s synthetic accessibility and structural diversity have led to its widespread therapeutic applications. It serves as a backbone for developing drugs with antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, and antioxidant applications. This versatility is crucial for pharmaceutical research and drug development .

Safety and Hazards

作用機序

Target of Action

The primary target of 2,4-Bis(benzyloxy)pyrimidine is the molecular chaperone HSP90 . HSP90 plays an essential role in cancer occurrence and development, making it an important target for the development of anticancer drugs .

Mode of Action

2,4-Bis(benzyloxy)pyrimidine acts as an inhibitor of HSP90 . It binds to the N-terminus of HSP90, leading to the degradation of client proteins such as AKT and ERK . This results in a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .

Biochemical Pathways

The inhibition of HSP90 by 2,4-Bis(benzyloxy)pyrimidine affects the protein homeostasis within cells . HSP90 is a molecular chaperone that regulates the conformation and quality of client proteins . By inhibiting HSP90, 2,4-Bis(benzyloxy)pyrimidine disrupts these processes, leading to the degradation of client proteins and a decrease in the heat shock response .

Pharmacokinetics

The compound’s molecular weight of 29234 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of 2,4-Bis(benzyloxy)pyrimidine’s action is the degradation of client proteins and a decrease in the heat shock response . This can lead to antiproliferative activity against multiple breast cancer cell lines .

Action Environment

The action of 2,4-Bis(benzyloxy)pyrimidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used to synthesize compounds like 2,4-Bis(benzyloxy)pyrimidine, is known to be influenced by the choice of boron reagents . Additionally, the stability of 2,4-Bis(benzyloxy)pyrimidine may be affected by storage conditions, with optimal storage being sealed in a dry environment at room temperature .

特性

IUPAC Name |

2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMTZUCWZADKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440123 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(benzyloxy)pyrimidine | |

CAS RN |

7306-79-8 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,4-bis(benzyloxy)pyrimidine used to create compounds that inhibit specific enzymes?

A: 2,4-Bis(benzyloxy)pyrimidine serves as a versatile starting point for synthesizing substituted pyrimidines, a class of compounds known to exhibit diverse biological activities. Research shows that lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine followed by reactions with specific electrophiles, like diphenyl diselenide or diphenyl disulfide, can yield 5-substituted pyrimidine derivatives. [] Further modifications, like introducing phenylselenenyl or phenylthio groups at the 5-position, led to the creation of compounds like 5-(phenylselenenyl)uracil (PSU) and 5-(phenylthio)uracil (PTU), which demonstrated inhibitory activity against dihydrouracil dehydrogenase (DHUDase). []

Q2: What makes the synthetic route using 2,4-bis(benzyloxy)pyrimidine advantageous for creating a series of 6-phenylthio-2,4-disubstituted pyrimidines?

A: While previous methods relied on expensive reagents and demanding reaction conditions, utilizing 2,4-bis(benzyloxy)pyrimidine offers a more practical approach. [] The synthesis starts with readily available barbituric acid, which is converted to 6-phenylthio-2,4-dichloropyrimidine through a series of steps. This key intermediate can then undergo aromatic nucleophilic substitution reactions with various oxygen and nitrogen nucleophiles, allowing for the efficient preparation of a diverse library of 6-phenylthio-2,4-disubstituted pyrimidines. [] This streamlined approach provides a significant advantage for exploring the structure-activity relationship of these compounds and their potential as antiviral, antitumor, or antibacterial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)

![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)

![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)